

UM-164: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UM-164

Cat. No.: B15610374

[Get Quote](#)

UM-164 is a potent, dual inhibitor of c-Src and p38 mitogen-activated protein kinase (MAPK) that has demonstrated significant preclinical activity against various cancer types, particularly triple-negative breast cancer (TNBC) and glioma. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of **UM-164**, including detailed experimental protocols and an exploration of its mechanism of action.

Chemical Structure and Properties

UM-164 is a synthetic small molecule designed to bind to the inactive "DFG-out" conformation of its target kinases, a feature that contributes to its unique pharmacological profile.^[1]

Table 1: Chemical and Physical Properties of **UM-164**

| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | 2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-[2-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]phenyl]-1,3-thiazole-5-carboxamide | [2] |
| CAS Number | 903564-48-7 | [2] |
| Molecular Formula | C ₃₀ H ₃₁ F ₃ N ₈ O ₃ S | [2] |
| Molecular Weight | 640.68 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO: ≥ 5 mg/mL | [2] |
| SMILES String | <chem>O=C(NC1=CC=C(C)C(NC(C2=CN=C(NC3=NC(C)=NC(N4CCN(CCO)CC4)=C3)S2)=O)=C1)C5=CC(C(F)(F)F)=CC=C5</chem> | [2] |

Biological Activity and Mechanism of Action

UM-164 exhibits potent inhibitory activity against both c-Src and p38 MAPK, key kinases involved in cancer cell proliferation, survival, migration, and invasion.

Kinase Inhibitory Profile

Kinome-wide profiling has revealed that **UM-164** potently inhibits the Src and p38 kinase families.[1][3] The compound also shows inhibitory activity against other kinases at higher concentrations.

Table 2: Kinase Inhibition Profile of **UM-164**

| Target Kinase | Inhibition Parameter | Value (nM) | Reference |
|---------------|---------------------------|------------|-----------|
| c-Src | Kd | 2.7 | [4] |
| p38 α | Kd | 2.2 | [2] |
| p38 β | Kd | 5.5 | [2] |
| Fyn | >75% inhibition at 500 nM | - | [2] |
| Yes | >75% inhibition at 500 nM | - | [2] |
| Lyn | >75% inhibition at 500 nM | - | [2] |
| Abl | >75% inhibition at 500 nM | - | [2] |
| Arg | >75% inhibition at 500 nM | - | [2] |
| Ack | >75% inhibition at 500 nM | - | [2] |
| Csk | >75% inhibition at 500 nM | - | [2] |
| EphB2 | >75% inhibition at 500 nM | - | [2] |
| EphB4 | >75% inhibition at 500 nM | - | [2] |
| Zak | >75% inhibition at 500 nM | - | [2] |

In Vitro Efficacy

UM-164 has demonstrated potent anti-proliferative and anti-invasive effects in various cancer cell lines.

Table 3: In Vitro Efficacy of **UM-164** in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |
|----------------------|--------------|---------------------|------------------------|---------|-----------|
| MDA-MB-231 | TNBC | Proliferation | GI ₅₀ | 6.1 nM | [2] |
| SUM149 | TNBC | Proliferation | GI ₅₀ | 260 nM | [2] |
| Patient-Derived TNBC | TNBC | Proliferation | IC ₅₀ | 320 nM | [2] |
| MDA-MB-231 | TNBC | Motility & Invasion | IC ₅₀ | ≥ 50 nM | [2] |
| SUM149 | TNBC | Motility & Invasion | IC ₅₀ | ≥ 50 nM | [2] |
| LN229 | Glioma | Cell Viability | IC ₅₀ (72h) | 3.81 μM | [5][6] |
| SF539 | Glioma | Cell Viability | IC ₅₀ (72h) | 1.23 μM | [5][6] |
| GBM1492 | Glioblastoma | Cell Viability | IC ₅₀ (24h) | 10 μM | [6] |

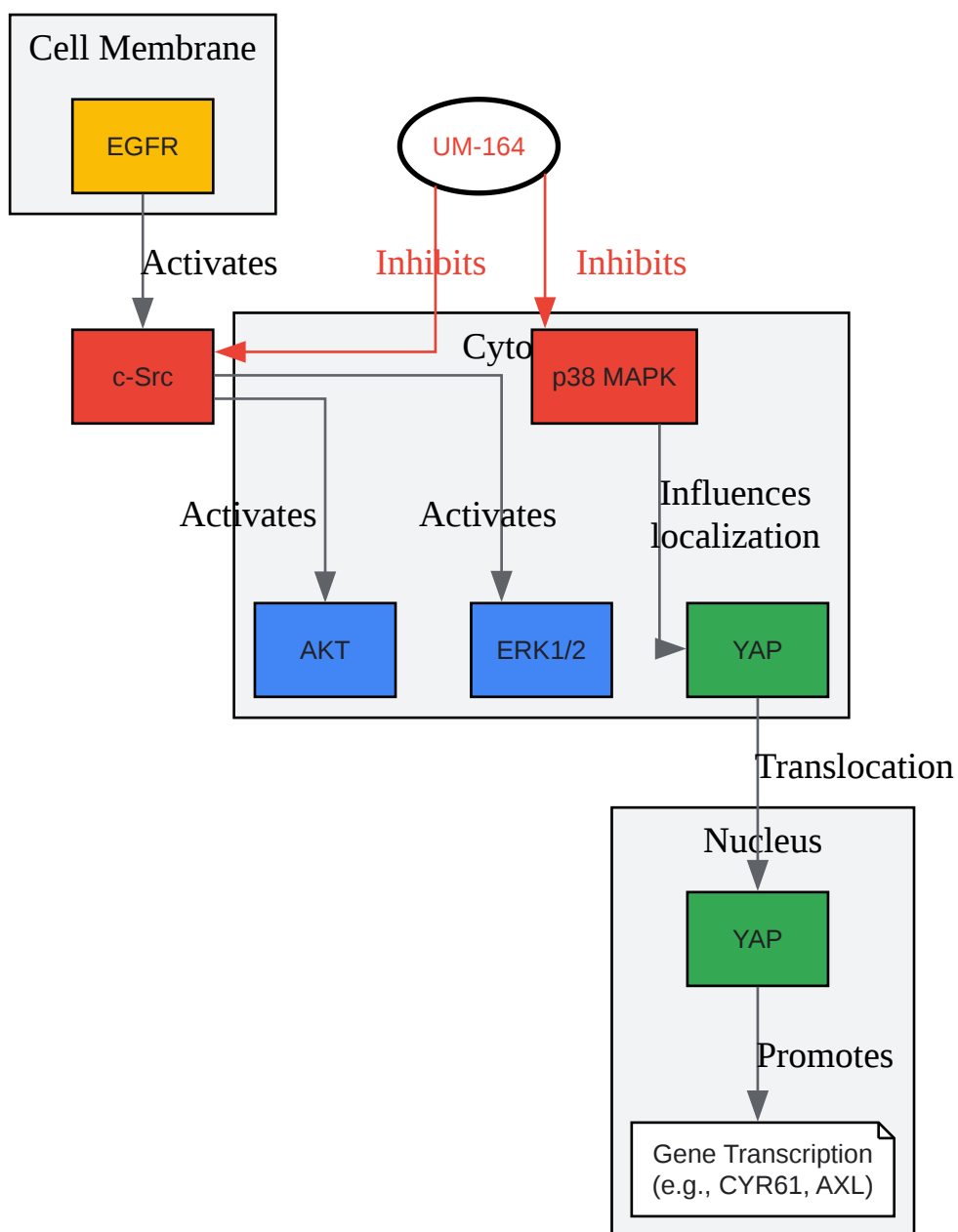
Signaling Pathways

UM-164's dual inhibition of c-Src and p38 MAPK leads to the modulation of several downstream signaling pathways critical for cancer progression.

- **c-Src Pathway:** As a central signaling node, c-Src activation promotes cell proliferation, survival, and motility. **UM-164**-mediated inhibition of c-Src leads to decreased phosphorylation of downstream targets.[1]
- **p38 MAPK Pathway:** The p38 MAPK pathway is involved in cellular responses to stress and inflammation and can contribute to cancer cell survival and metastasis. **UM-164** effectively suppresses p38 MAPK phosphorylation.[4]
- **Downstream Effectors:** **UM-164** has been shown to reduce the activation of EGFR, AKT, and ERK1/2, which are not its direct targets, indicating a broader impact on oncogenic signaling

networks.[4]

- Hippo-YAP Pathway: In glioma, **UM-164** has been shown to suppress cell proliferation by reducing the activity of YAP, a key effector of the Hippo pathway. This is achieved by promoting the translocation of YAP from the nucleus to the cytoplasm.[5]



[Click to download full resolution via product page](#)

Caption: Signaling pathways affected by **UM-164**.

Experimental Protocols

This section provides detailed methodologies for key experiments involving **UM-164**.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of **UM-164** on cancer cell viability.



[Click to download full resolution via product page](#)

Caption: Workflow for the CCK-8 cell viability assay.

Materials:

- Cancer cell line of interest
- Complete culture medium
- 96-well plates
- **UM-164** stock solution (in DMSO)
- Cell Counting Kit-8 (CCK-8)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium.^{[7][8]}
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.^{[7][8]}
- Prepare serial dilutions of **UM-164** in complete culture medium from a stock solution.

- Remove the medium from the wells and add 100 μ L of the medium containing different concentrations of **UM-164**. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).^[7]
- Add 10 μ L of CCK-8 solution to each well.^[7]^[8]
- Incubate the plate for 1-4 hours at 37°C.^[7]^[8]
- Measure the absorbance at 450 nm using a microplate reader.^[7]^[8]
- Calculate the cell viability as a percentage of the control.

Western Blot Analysis

This protocol is for detecting the phosphorylation status of c-Src and p38 MAPK following **UM-164** treatment.

Materials:

- Cancer cell line of interest
- **UM-164**
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (e.g., anti-phospho-c-Src (Tyr416), anti-c-Src, anti-phospho-p38 MAPK (Thr180/Tyr182), anti-p38 MAPK)
- HRP-conjugated secondary antibodies

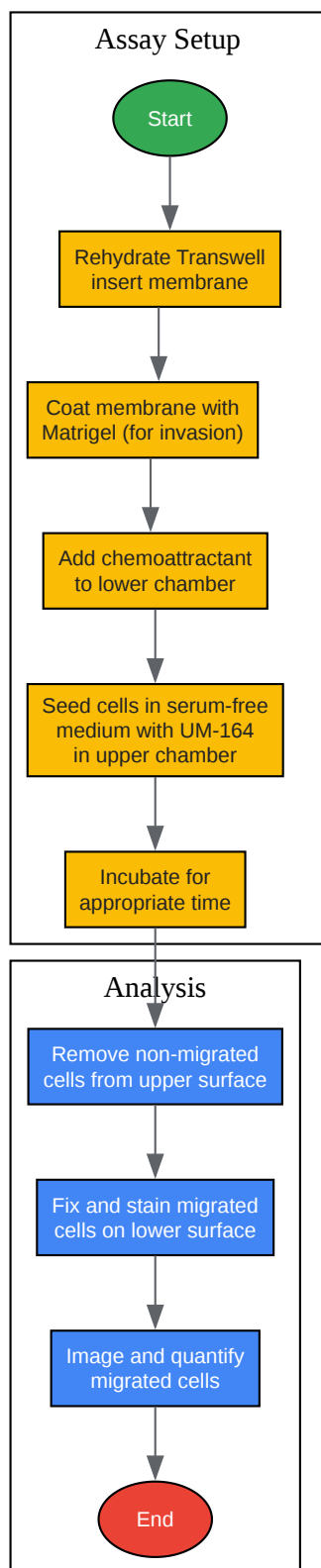
- ECL detection reagent
- Imaging system

Procedure:

- Treat cells with the desired concentrations of **UM-164** for the specified time.
- Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.[\[9\]](#)
- Determine the protein concentration of the lysates using a BCA assay.[\[10\]](#)
- Denature equal amounts of protein by boiling in Laemmli sample buffer.[\[9\]](#)
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[\[10\]](#)
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[\[9\]](#)
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[\[9\]](#)
- Detect the signal using an ECL reagent and an imaging system.[\[9\]](#)
- To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Migration and Invasion Assay (Transwell Assay)

This protocol is to assess the effect of **UM-164** on cell migration and invasion.



[Click to download full resolution via product page](#)

Caption: Workflow for the transwell cell migration and invasion assay.

Materials:

- Transwell inserts (e.g., 8 μ m pore size)
- Matrigel (for invasion assay)
- Serum-free medium
- Medium with chemoattractant (e.g., FBS)
- **UM-164**
- Cotton swabs
- Fixation and staining reagents (e.g., methanol, crystal violet)
- Microscope

Procedure:

- For the invasion assay, coat the transwell inserts with Matrigel and allow it to solidify.[\[11\]](#)
- Rehydrate the inserts with serum-free medium.
- Add medium containing a chemoattractant to the lower chamber.
- Resuspend cells in serum-free medium containing the desired concentration of **UM-164** and seed them into the upper chamber.
- Incubate the plate for a suitable duration (e.g., 24 hours).
- Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
- Fix and stain the migrated cells on the lower surface of the membrane.
- Count the number of migrated cells in several fields of view under a microscope.

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of **UM-164** in a TNBC xenograft model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- TNBC cell line (e.g., MDA-MB-231)
- Matrigel (optional)
- **UM-164** formulation for injection (e.g., in a vehicle of DMSO, PEG300, Tween 80, and saline)
- Calipers

Procedure:

- Subcutaneously inject a suspension of TNBC cells (e.g., 1-5 million cells) into the flank of each mouse. Co-injection with Matrigel can improve tumor take rate.[\[12\]](#)
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and control groups.
- Administer **UM-164** (e.g., 10-20 mg/kg, intraperitoneally) or the vehicle control to the respective groups according to a predetermined schedule (e.g., daily or every other day).[\[13\]](#)
- Measure the tumor volume with calipers at regular intervals. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight and general health of the mice throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

UM-164 is a promising dual inhibitor of c-Src and p38 MAPK with potent anti-cancer activity in preclinical models. Its unique mechanism of action, targeting the inactive conformation of kinases, and its ability to modulate multiple key oncogenic signaling pathways make it a valuable tool for cancer research and a potential candidate for further drug development. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of **UM-164**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UM-164: A Potent c-Src/p38 Kinase Inhibitor with In Vivo Activity against Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. UM-164, a Dual Inhibitor of c-Src and p38 MAPK, Suppresses Proliferation of Glioma by Reducing YAP Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. apexbt.com [apexbt.com]
- 9. benchchem.com [benchchem.com]
- 10. origene.com [origene.com]
- 11. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. mdpi.com [mdpi.com]

- To cite this document: BenchChem. [UM-164: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610374#um-164-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com